molecular formula C18H19ClFNO3 B2582520 2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide CAS No. 1795414-07-1

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide

Cat. No.: B2582520
CAS No.: 1795414-07-1
M. Wt: 351.8
InChI Key: OTXBPEMZGBRUPP-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a hydroxyethoxy and methylphenyl ethyl group attached to the amide nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of 2-chloro-6-fluorobenzoyl chloride: This can be achieved by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The resulting 2-chloro-6-fluorobenzoyl chloride is then reacted with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can target the amide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines and alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzamide: Lacks the hydroxyethoxy and methylphenyl ethyl groups.

    2-chloro-6-fluoro-N-phenylbenzamide: Contains a phenyl group instead of the hydroxyethoxy and methylphenyl ethyl groups.

    2-chloro-6-fluoro-N-(2-hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of the hydroxyethoxy and methylphenyl ethyl groups.

Uniqueness

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is unique due to the presence of both hydroxyethoxy and methylphenyl ethyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3/c1-12-5-7-13(8-6-12)16(24-10-9-22)11-21-18(23)17-14(19)3-2-4-15(17)20/h2-8,16,22H,9-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXBPEMZGBRUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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